![molecular formula C18H13IN2O3 B2506267 (2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide CAS No. 2415641-88-0](/img/structure/B2506267.png)
(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity, basicity, and reactivity with other chemicals are also studied .Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have synthesized a series of novel 2-imino-2H-chromene-3(N-aryl)carboxamides, exploring the effects of substituents on cytotoxic activity against human cancer cell lines. These compounds, including variations similar to the specified chemical structure, have shown promising cytotoxic activities, indicating their potential as anticancer agents. The structural modifications aim to enhance their effectiveness against specific cancer cells, demonstrating the versatility and therapeutic potential of this class of compounds (Gill, Kumari, & Bariwal, 2016).
Antimicrobial Applications
Another study focused on the synthesis of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, which revealed that some of these compounds exhibited antimicrobial activity. This suggests their potential use in developing new antimicrobial agents to combat resistant bacterial and fungal infections, further underlining the importance of 2-imino-2H-chromene derivatives in medicinal chemistry (Ukhov, Mikhalev, Boyarshinov, & Novikova, 2021).
Eco-friendly Synthesis Approaches
The green chemistry approach for synthesizing 2-imino-2H-chromene-3-carboxamides has also been explored, emphasizing the importance of eco-friendly methods in chemical synthesis. These methods not only provide a sustainable pathway for obtaining these compounds but also open avenues for further modifications to enhance their biological activities (Proença & Costa, 2008).
Versatility in Organic Synthesis
The versatility of 2-imino-2H-chromene derivatives extends beyond medicinal applications. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating their importance in organic synthesis. Through different reactions, researchers have developed methodologies to obtain complex structures, which could have potential applications in pharmaceuticals, agrochemicals, and materials science (Fattahi, Davoodnia, Pordel, Beyramabadi, & Tavakoli-Hoseini, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-acetyl-2-(2-iodophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O3/c1-11(22)20-17(23)13-10-12-6-2-5-9-16(12)24-18(13)21-15-8-4-3-7-14(15)19/h2-10H,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJWUDGMHCMBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-acetyl-2-[(2-iodophenyl)imino]-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)
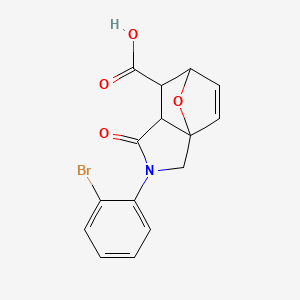
![[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate](/img/structure/B2506187.png)
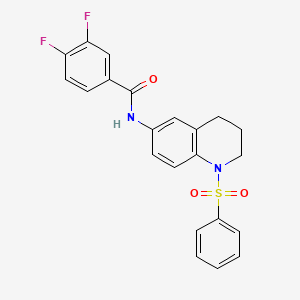
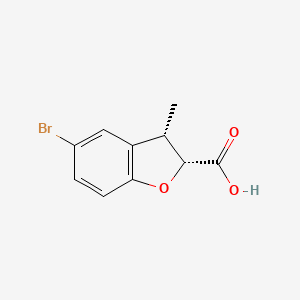
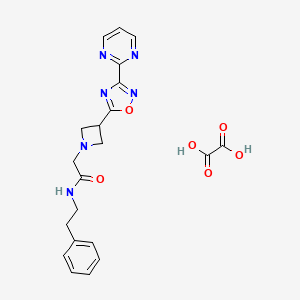
![1-Methyl-4-[[2-(naphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2506195.png)
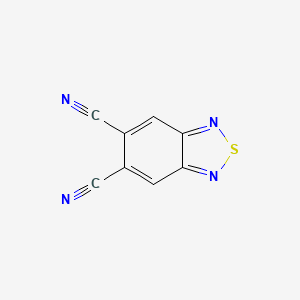
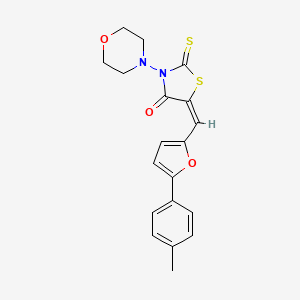


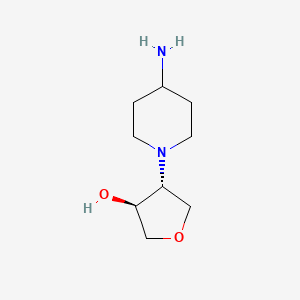
![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2506207.png)